3-Methylcarbonyloxyquinoline
Description
Contextualization within Quinoline (B57606) Ester Chemistry
Quinoline esters represent a significant subclass of quinoline derivatives, characterized by the presence of an ester functional group attached to the quinoline core. These compounds are of considerable interest due to the ester moiety's ability to modulate the physicochemical properties of the parent molecule. The ester group can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the design of biologically active compounds. researchgate.net Furthermore, quinoline esters have been explored for their potential in various applications, including as fluorescent probes and as precursors in the synthesis of more complex molecular architectures. acs.org The field of quinoline chemistry is vast, with numerous derivatives being harnessed for their therapeutic potential. researchgate.net
Table 1: Representative Quinoline Esters and Their Research Context
| Compound Name | Position of Ester Group | Research Area of Interest |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | 3 | Synthesis of anticonvulsant agents |
| Methyl 2-phenylquinoline-4-carboxylate | 4 | Precursor for antimalarial compounds |
Significance of the Carbonyloxy Moiety in Quinoline Scaffolds
The carbonyloxy moiety, in this case, a methylcarbonyloxy group, plays a crucial role in defining the chemical and biological profile of the quinoline scaffold. The introduction of this ester group at the 3-position can significantly alter the electron distribution within the quinoline ring system, thereby influencing its reactivity and interaction with biological targets. The presence of a carbonyloxy group can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. orientjchem.org
From a medicinal chemistry perspective, the carbonyloxy group can act as a bioisostere for other functional groups or as a prodrug moiety. As a prodrug, the ester can be designed to be stable until it reaches a specific physiological environment, where it may be hydrolyzed by esterase enzymes to release an active 3-hydroxyquinoline (B51751) metabolite. This strategy is often employed to improve the pharmacokinetic properties of a drug candidate. The electronic and steric characteristics of substituent groups can significantly impact the biological activity of quinoline compounds. orientjchem.org
Overview of Academic Research Trajectories in Quinoline Chemistry
Academic research in quinoline chemistry is dynamic and multifaceted, with several key trajectories shaping the field. A major focus has been the development of novel and more efficient synthetic methodologies for the construction and functionalization of the quinoline nucleus. researchgate.netrsc.org Traditional methods are continually being refined, and new strategies involving transition-metal catalysis, C-H bond activation, and green chemistry approaches are emerging. rsc.orgmdpi.com These advancements allow for the creation of diverse libraries of quinoline derivatives for biological screening.
Another significant research direction is the exploration of the vast pharmacological potential of quinoline derivatives. nih.gov Compounds containing the quinoline core have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netrsc.org Current research often involves the hybridization of the quinoline scaffold with other pharmacophores to create novel molecules with enhanced potency and selectivity. researchgate.net The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile of its derivatives. researchgate.net
Table 2: Modern Synthetic Approaches in Quinoline Chemistry
| Synthesis Strategy | Description | Key Advantages |
|---|---|---|
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group. orientjchem.org | High convergence and atom economy. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a Lewis or Brønsted acid. | Use of simple starting materials. |
| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds on the quinoline ring. researchgate.net | High efficiency and step economy. |
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
quinolin-3-yl acetate |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 |
InChI Key |
VHONXKJTNBVAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylcarbonyloxyquinoline and Analogues
Strategies for Quinoline (B57606) Core Construction Relevant to 3-Substitution
The formation of the quinoline ring system with substitution amenable to the introduction of a 3-carbonyloxy group can be accomplished through several key synthetic strategies. These methods provide access to quinoline precursors that either already bear a substituent at the 3-position or can be readily functionalized.
Friedländer Annulation Approaches
The Friedländer annulation is a widely utilized and straightforward method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction can be catalyzed by acids or bases and can also proceed under thermal conditions. For the synthesis of 3-substituted quinolines, the choice of the α-methylene carbonyl compound is crucial as it provides the C2 and C3 atoms of the quinoline ring.
Recent advancements in the Friedländer synthesis have focused on the use of milder and more efficient catalysts, including the use of ceric ammonium nitrate at ambient temperature, which allows for the generation of a diverse range of structurally interesting quinoline derivatives researchgate.net. While the classic Friedländer synthesis is a powerful tool, a non-Friedländer approach using gold(III)-catalyzed annulation of electron-deficient alkynes and 2-amino-arylcarbonyls has been developed as a highly selective alternative that works under milder conditions and exhibits high functional group tolerance nih.govrsc.org.
Povarov Reaction Variations
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. In its multicomponent format, an aniline (B41778), an aldehyde, and an activated alkene react in a [4+2] cycloaddition to form the tetrahydroquinoline ring. Variations of this reaction can lead directly to quinoline derivatives.
A notable variation involves a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes. This method uniquely activates the methyl group of the ketone and proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade to yield substituted quinolines nih.gov. This approach expands the scope of the traditional Povarov reaction, offering a metal-free pathway to quinoline synthesis.
Gould-Jacobs and Conrad-Limpach Analogues
The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinolines, which can be precursors to other substituted quinolines. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline nih.govorganic-chemistry.org. Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields, particularly in the synthesis of 3-acetyl-4-hydroxyquinoline derivatives rsc.orgorgsyn.org.
The Conrad-Limpach-Knorr synthesis provides another route to hydroxyquinolines. In this reaction, anilines are condensed with β-ketoesters. Under kinetic control, the reaction yields 4-hydroxyquinolines, while thermodynamic control leads to 2-hydroxyquinolines.
Oxidative Annulation Strategies for Quinoline Ring Formation
Recent advancements in organic synthesis have led to the development of oxidative annulation strategies for quinoline ring formation, often involving transition-metal catalysis. These methods typically proceed via C-H bond activation and functionalization. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinolines through a cascade of C-H activations researchgate.netmdpi.com.
Copper-catalyzed annulation reactions have also been employed. For example, the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines can yield 4-trifluoromethyl quinolines under redox-neutral conditions. Furthermore, a one-pot reaction generating 3-substituted quinoline derivatives from saturated ketones and anthranils can be achieved using copper acetate as a catalyst. These methods offer efficient routes to functionalized quinolines under relatively mild conditions.
Multicomponent Reaction Protocols for Quinoline Derivatives
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, adhering to the principles of atom economy and green chemistry. Several MCRs have been developed for the synthesis of quinoline derivatives.
One such example is a titanium-catalyzed three-component coupling of an aromatic amine, an alkyne, and an isonitrile, which generates N-aryl-1,3-diimine tautomers. Subsequent treatment with acetic acid leads to cyclization, forming the quinoline ring in a one-pot procedure. Another approach involves the catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines in good yields. These MCRs provide rapid and efficient access to a wide array of substituted quinolines from simple and readily available starting materials.
Introduction of the 3-Carbonyloxy Group
The introduction of a methylcarbonyloxy (acetoxy) group at the 3-position of the quinoline ring is typically achieved through the esterification of a 3-hydroxyquinoline (B51751) precursor. The synthesis of 3-hydroxyquinolines can be accomplished through various methods, including the direct oxidation of dihydroquinolinium salts or from o-acylanilines and α-hydroxyketones.
Once the 3-hydroxyquinoline is obtained, the methylcarbonyloxy group can be introduced via standard acylation procedures. A common and effective method is the O-acetylation using acetic anhydride in the presence of a base, such as pyridine (B92270). This reaction proceeds by the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetic anhydride.
A general procedure for such a transformation involves dissolving the 3-hydroxyquinoline in pyridine, followed by the addition of acetic anhydride at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature until the starting material is consumed. The reaction is subsequently quenched, and the product is isolated and purified. This method is widely applicable for the acetylation of hydroxyl groups on various substrates.
Alternatively, acetyl chloride can be used as the acylating agent, often in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrogen chloride byproduct. The choice between acetic anhydride and acetyl chloride may depend on the specific reactivity of the substrate and the desired reaction conditions.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reaction Type |
| 2-Aminoaryl aldehyde/ketone | α-Methylene carbonyl compound | Acid or Base | 3-Substituted quinoline | Friedländer Annulation |
| Aniline | Aldehyde, Activated alkene | Lewis Acid | Tetrahydroquinoline | Povarov Reaction |
| Aniline | Alkoxymethylenemalonic ester | Heat | 4-Hydroxyquinoline | Gould-Jacobs Reaction |
| Pyridine | Alkyne | Rh(III) catalyst, Cu(OAc)2 | Quinoline | Oxidative Annulation |
| Aromatic amine | Alkyne, Isonitrile | Ti catalyst, Acetic Acid | Substituted quinoline | Multicomponent Reaction |
| 3-Hydroxyquinoline | Acetic anhydride | Pyridine | 3-Methylcarbonyloxyquinoline | O-Acetylation |
| 3-Hydroxyquinoline | Acetyl chloride | Triethylamine | This compound | Acylation |
| This table provides a summary of general reaction types for the synthesis of 3-substituted quinolines and the introduction of the 3-methylcarbonyloxy group. |
Direct Esterification or Acylation Methods
A straightforward approach to this compound involves the direct esterification or acylation of 3-hydroxyquinoline. This method relies on the reaction of the hydroxyl group at the C3 position with a suitable acylating agent.
One common method is the acetylation of the hydroxyl group. This can be achieved using reagents such as acetic anhydride in the presence of a base like pyridine. The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetic anhydride.
Another approach is the use of acetyl chloride. The reaction of 3-hydroxyquinoline with acetyl chloride, often in the presence of a non-nucleophilic base to scavenge the generated HCl, leads to the formation of the corresponding ester.
Enzyme-catalyzed esterification presents a greener alternative. Lipases, for instance, can catalyze the esterification of hydroxyl groups in non-aqueous media. This method offers high selectivity and operates under mild reaction conditions, minimizing the formation of byproducts. For example, a lipase could be used to catalyze the reaction between 3-hydroxyquinoline and a suitable acyl donor like methyl acetate to yield this compound.
| Acylating Agent | Catalyst/Base | General Conditions |
| Acetic Anhydride | Pyridine | Room temperature to gentle heating |
| Acetyl Chloride | Triethylamine or other non-nucleophilic base | Inert solvent, often at low temperatures |
| Methyl Acetate | Lipase | Non-aqueous solvent, mild temperature |
Carbonylation Reactions at the C3 Position
Carbonylation reactions offer a powerful tool for the introduction of a carbonyl group at the C3 position of the quinoline ring, which can then be converted to the desired ester. These reactions typically involve the use of carbon monoxide and a transition metal catalyst.
A prominent strategy is the palladium-catalyzed carbonylation of 3-haloquinolines. In this reaction, a 3-bromo or 3-iodoquinoline is reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the palladium(0) species to the carbon-halogen bond, followed by CO insertion and subsequent nucleophilic attack by methanol to yield the methyl ester and regenerate the catalyst.
Rhodium-catalyzed C-H carbonylation represents a more atom-economical approach, as it does not require a pre-functionalized halo-quinoline. In this method, the C-H bond at the C3 position of the quinoline ring is directly activated by a rhodium catalyst, followed by the insertion of carbon monoxide and reaction with an alcohol to form the ester. This approach, however, often faces challenges in terms of regioselectivity.
A multi-step approach involving carbonylation has also been reported for the synthesis of quinoline-3-carboxylic acid. For instance, 2,3-dichloroquinoline can be converted to 2,3-quinolinedicarboxylic acid dimethyl ester via a palladium-catalyzed carbonylation reaction. Subsequent hydrolysis and selective decarboxylation at the 2-position yields quinoline-3-carboxylic acid, which can then be esterified to the methyl ester. google.com
| Starting Material | Catalyst System | Reagents | Product |
| 3-Haloquinoline | Palladium catalyst, phosphine ligand, base | Carbon monoxide, Methanol | Methyl quinoline-3-carboxylate |
| Quinoline | Rhodium catalyst | Carbon monoxide, Methanol | Methyl quinoline-3-carboxylate |
| 2,3-Dichloroquinoline | Palladium catalyst | Carbon monoxide, Methanol | Dimethyl quinoline-2,3-dicarboxylate |
Post-Cyclization Functionalization
This strategy involves the formation of the quinoline ring system first, followed by the introduction of the methylcarbonyloxy group at the C3 position. This approach is particularly useful when the desired substitution pattern on the quinoline ring is not readily accessible through direct cyclization methods that would already have the C3 substituent in place.
One potential route is the direct C-H functionalization of the quinoline ring. While challenging due to the inherent reactivity of different positions on the quinoline nucleus, recent advances in transition metal catalysis have enabled more selective C-H functionalization. A hypothetical pathway could involve the direct acylation of the C3 position of a pre-formed quinoline derivative, although this often requires specific directing groups to achieve the desired regioselectivity.
A more established method involves the synthesis of a quinoline derivative with a functional group at the C3 position that can be subsequently converted to the desired ester. For example, a quinoline-3-carbaldehyde could be oxidized to the corresponding carboxylic acid, which is then esterified. Alternatively, a 3-aminoquinoline could be diazotized and subjected to a Sandmeyer-type reaction to introduce a cyano group, which can then be hydrolyzed and esterified.
Methylation Strategies for the Carbonyloxy Moiety
Once a quinoline-3-carboxylic acid or a related precursor is obtained, the final step is the introduction of the methyl group to form the methyl ester.
Alkylation of Hydroxyquinolines
While not a direct methylation of the carbonyloxy moiety, the synthesis of 3-hydroxyquinoline itself is a key precursor for direct esterification methods. The synthesis of 3-hydroxyquinoline can be achieved through various methods, including the Skraup synthesis starting from 3-aminophenol. Once formed, the hydroxyl group can be alkylated, though for the target compound, acylation is the required transformation.
A more relevant strategy in this context is the esterification of quinoline-3-carboxylic acid. This can be achieved through classic Fischer esterification, where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst like sulfuric acid.
Specific Methylation Reagents and Conditions
A variety of specific reagents and conditions can be employed for the methylation of a carboxylic acid group at the C3 position of a quinoline ring.
Common methylating agents include:
Methanol with an acid catalyst: As mentioned, this is the basis of Fischer esterification.
Diazomethane: This reagent provides a rapid and clean methylation at room temperature, but it is toxic and explosive, limiting its large-scale application.
Dimethyl sulfate (B86663) or Methyl iodide: These are powerful methylating agents that react with the carboxylate salt of the quinoline-3-carboxylic acid. The reaction is typically carried out in the presence of a base like potassium carbonate.
Methyl salicylate: This has been explored as a less toxic and selective methylating agent for carboxylic acids. The reaction is typically performed in the presence of a base like potassium carbonate at elevated temperatures. nih.gov
| Methylating Agent | Conditions |
| Methanol/H₂SO₄ | Reflux |
| Diazomethane | Ethereal solution, room temperature |
| Dimethyl sulfate/K₂CO₃ | Aprotic solvent, heating |
| Methyl iodide/K₂CO₃ | Aprotic solvent, heating |
| Methyl salicylate/K₂CO₃ | High-boiling solvent (e.g., DMA), 110°C nih.gov |
Catalytic Systems in this compound Synthesis
Catalysis is integral to many of the synthetic methodologies for this compound and its analogs, offering enhanced efficiency, selectivity, and milder reaction conditions.
Transition Metal Catalysts:
Palladium: Palladium complexes are extensively used in carbonylation reactions of 3-haloquinolines. Common catalyst precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice of phosphine ligands is crucial for catalyst stability and activity.
Rhodium: Rhodium catalysts are primarily investigated for C-H activation and subsequent carbonylation of the quinoline ring. Rhodium complexes with various ligands are explored to control the regioselectivity of the C-H activation step.
Copper: Copper catalysts can be employed in certain cross-coupling reactions that could be part of a multi-step synthesis to introduce the necessary functionality at the C3 position.
Enzyme Catalysis:
Lipases: As mentioned, lipases are effective catalysts for the direct esterification of 3-hydroxyquinoline. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more sustainable.
Acid/Base Catalysis:
Acid Catalysts: Strong mineral acids like sulfuric acid are the traditional catalysts for Fischer esterification.
Base Catalysts: Bases such as pyridine and triethylamine are commonly used in acylation reactions with acetic anhydride and acetyl chloride to act as catalysts and acid scavengers.
Transition Metal-Catalyzed Processes (e.g., Cu, Pd, Rh, Co, Ni)
Transition metals play a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction of complex heterocyclic systems like quinolines. Catalysts based on copper, palladium, rhodium, and cobalt are particularly notable for their ability to mediate C-C and C-N bond formations, which are essential for assembling the quinoline core. ias.ac.inresearchgate.netias.ac.in
Copper (Cu): Copper catalysts are valued for their low cost and versatile reactivity. Copper-catalyzed methods have been developed for the synthesis of quinoline derivatives through various mechanisms, including C-H activation and multicomponent reactions. For instance, a copper-catalyzed three-component reaction can be employed to assemble highly substituted quinolines from simple, readily available starting materials. ias.ac.in While direct synthesis of 3-hydroxyquinoline via this method is not prominently documented, copper catalysis is instrumental in related transformations, such as the hydrolysis of bromoquinolines to hydroxyquinolines, a reaction that highlights copper's utility in introducing the key hydroxyl group. researchgate.net
Palladium (Pd): Palladium is one of the most versatile metals for cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are employed to functionalize pre-existing quinoline rings. scispace.com More relevant to the core synthesis, palladium catalysts mediate annulation reactions to build the quinoline skeleton. For example, Pd-catalyzed coupling-cyclization between 2-iodoaniline and α,β-unsaturated carbonyl compounds affords 3-substituted quinolin-2(1H)-ones. nih.gov Similarly, palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes provides a route to the quinolone scaffold, which can be a precursor to hydroxyquinolines. nih.gov
Rhodium (Rh) and Cobalt (Co): Rhodium and cobalt catalysts are particularly effective in C-H activation/annulation reactions. mdpi.com Rh(III)-catalyzed processes can functionalize quinoline N-oxides at specific positions, demonstrating the power of these metals in directed synthesis. acs.org Cobalt-catalyzed reactions have been developed for the dehydrogenative coupling of substituted anilines with ketones or alcohols to form the quinoline ring. mdpi.comrsc.org A sustainable approach utilizes a reusable CoBi₂O₂CO₃ catalyst for the acceptorless dehydrogenative synthesis of quinolines from anilines and diols. rsc.org
| Catalyst System | Reaction Type | Reactants | Product Type | Reference(s) |
| Cu(OTf)₂ | Intermolecular Cyclization | Anilines, Alkynes | 4-Quinolones | [26 from previous step] |
| Pd(OAc)₂ / PPh₃ | Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted Quinolin-2(1H)-ones | nih.gov |
| [Cp*RhCl₂]₂ | C-H Activation / Annulation | Arylaldimines, Alkynes | Isoquinolines | researchgate.net |
| Co(OAc)₂ / t-BuOK | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Nitriles | Quinolines | nih.gov |
Organocatalytic and Acid/Base Catalysis
Organocatalysis and traditional acid/base catalysis provide metal-free alternatives for quinoline synthesis, often with high efficiency and selectivity.
Acid Catalysis: Strong acids are frequently used to promote the cyclization steps in classical quinoline syntheses. Superacids like trifluoromethanesulfonic acid (TFA) can facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form the quinoline scaffold. mdpi.com A well-established route to 3-hydroxyquinoline involves the Pfitzinger reaction of isatin with a carbonyl compound, followed by acid-catalyzed decarboxylation of the resulting 3-hydroxycinchoninic acid. orgsyn.org
Base Catalysis: Base-catalyzed reactions are also employed, particularly for nucleophilic additions. A notable example is the potassium hydroxide (KOH)-catalyzed addition of 3-, 6-, or 8-hydroxyquinolines to acylacetylenes. This reaction proceeds rapidly under mild conditions to yield functionalized quinolines, demonstrating a straightforward method for modifying the hydroxyl group. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has gained traction. While specific applications for the de novo synthesis of 3-hydroxyquinoline are emerging, related structures are accessible through this route. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the asymmetric functionalization of 3-hydroxyquinolin-2-ones, highlighting the potential of organocatalysis in creating chiral quinoline derivatives. [1 from previous step]
| Catalyst Type | Reaction | Key Features | Reference(s) |
| Strong Acid (e.g., H₂SO₄, TFA) | Intramolecular Cyclization / Condensation | Promotes ring closure in classical syntheses. | [1, 4 from previous step] |
| Base (e.g., KOH) | Nucleophilic Addition | Facilitates addition of hydroxyquinolines to electrophiles. | nih.gov |
| Acidic Ionic Liquid | Condensation / Cyclization | Acts as a reusable and green catalyst. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Asymmetric Annulation | Enables synthesis of enantioenriched quinolinone derivatives. | [1 from previous step] |
Green Chemistry Approaches in Synthetic Design
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. These concepts are increasingly applied to quinoline synthesis.
Multicomponent Reactions (MCRs): MCRs are highly atom-economical, combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. [23 from previous step] The Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, is a classic example that can be adapted to greener conditions. mdpi.com
Alternative Energy Sources and Solvents: Microwave irradiation has been shown to accelerate quinoline synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. [1, 23 from previous step] The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol further enhances the green credentials of these methods. nih.gov
Reusable Catalysts: The design of heterogeneous or reusable catalysts is a cornerstone of green chemistry. Nanoparticle catalysts, such as magnetite (Fe₃O₄) nanoparticles functionalized with an acidic ionic liquid, have been successfully used in the solvent-free synthesis of polysubstituted quinolines. nih.gov These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity. nih.gov Similarly, cooperative catalysts like CoBi₂O₂CO₃ have proven effective for the sustainable synthesis of quinolines via oxidative dehydrogenative coupling. rsc.org
| Green Approach | Description | Example | Reference(s) |
| Multicomponent Reactions | Combines three or more reactants in one pot, maximizing atom economy. | YCl₃-catalyzed reaction of anilines, aldehydes, and acetylenes. | [23 from previous step] |
| Microwave Irradiation | Uses microwave energy to reduce reaction times and increase yields. | Nafion-mediated Friedländer synthesis in ethanol. | mdpi.com |
| Solvent-Free Conditions | Reactions are run without a solvent, reducing waste and environmental impact. | Synthesis of quinolines using reusable magnetic nanoparticle catalysts. | nih.gov |
| Photocatalysis | Uses visible light as an energy source for the reaction. | Synthesis of 8-hydroxyquinoline (B1678124) using a cobalt oxime photocatalyst. | google.com |
Synthesis of Structurally Modified this compound Derivatives
Modification of the this compound structure can be achieved at two primary locations: the quinoline ring system itself or the ester group attached at the 3-position.
Modifications on the Quinoline Ring System
Introducing substituents onto the quinoline core allows for the fine-tuning of the molecule's properties. This can be accomplished either by using substituted starting materials in the primary synthesis or by post-synthesis functionalization. An efficient method for synthesizing a variety of substituted 3-hydroxyquinolines involves the reaction of differently substituted o-acylanilines with α-hydroxyketones. acs.org This approach provides access to a wide range of derivatives with good functional group tolerance. acs.org
Table of Synthesized Substituted 3-Hydroxyquinolines
| Substituent on Quinoline Ring | Starting Materials | Yield | Reference |
|---|---|---|---|
| 6-Methyl | 2-Amino-5-methylacetophenone, 2-hydroxy-1-phenylethan-1-one | ~80% | acs.org |
| 6-Bromo | 2-Amino-5-bromoacetophenone, 2-hydroxy-1-phenylethan-1-one | Good | acs.org |
| 2-Naphthyl | 2-Aminoacetophenone, 2-hydroxy-1-(naphthalen-2-yl)ethan-1-one | Good | acs.org |
Variations of the Ester Group
The this compound is an acetate ester. The ester group can be varied by reacting the precursor, 3-hydroxyquinoline, with different acylating agents. The synthesis of the target compound, this compound (3-acetoxyquinoline), is typically achieved through standard esterification procedures, such as reacting 3-hydroxyquinoline with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine. nih.govresearchgate.net
By employing different acylating agents, a diverse library of 3-acyloxyquinoline analogues can be generated. For example, reacting 3-hydroxyquinoline with other acid chlorides (e.g., benzoyl chloride, propionyl chloride) or anhydrides would yield the corresponding benzoate or propionate esters.
A more advanced method involves the nucleophilic addition of 3-hydroxyquinoline to various acylacetylenes, catalyzed by a base like KOH. nih.gov This reaction forms (Z)-3-(quinolinyloxy)propenones, which are vinylogous esters, demonstrating a versatile method for introducing more complex ester-like functionalities. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Acetoxyquinoline |
| 3-Hydroxyquinoline |
| Quinolin-3-ol |
| 2-Iodoaniline |
| Quinolin-2(1H)-one |
| 3-Hydroxycinchoninic acid |
| Isatin |
| (Z)-3-(Quinolinyloxy)propenone |
| o-Acylaniline |
| α-Hydroxyketone |
| Acetyl chloride |
| Acetic anhydride |
| Diethyl malonate |
| Polyphosphoric acid |
| Trifluoromethanesulfonic acid |
| Potassium hydroxide |
| N-heterocyclic carbene |
| Yttrium chloride |
| Magnetite (Fe₃O₄) |
Mechanistic Investigations of 3 Methylcarbonyloxyquinoline Transformations
Elucidation of Reaction Pathways and Intermediates
The formation of 3-Methylcarbonyloxyquinoline involves the creation of an ester linkage at the 3-position of the quinoline (B57606) ring. The investigation of this process involves a detailed analysis of electron movements, the identification of short-lived intermediate species, and the role of catalysts in guiding the reaction toward the desired product.
The synthesis of this compound, an ester of 3-hydroxyquinoline (B51751), can be conceptualized through the principles of nucleophilic acyl substitution. A plausible pathway involves the acylation of 3-hydroxyquinoline with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride.
The reaction is initiated by the nucleophilic attack of the hydroxyl group of 3-hydroxyquinoline on the electrophilic carbonyl carbon of the acetylating agent. The lone pair of electrons on the oxygen atom of the hydroxyl group initiates this attack. In the case of acetyl chloride, the electron flow can be depicted as follows:
The oxygen atom of the 3-hydroxyl group attacks the carbonyl carbon of acetyl chloride.
Simultaneously, the pi electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral intermediate.
The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
A final deprotonation step, often facilitated by a mild base, yields this compound.
Table 1: Key Steps in the Proposed Formation of this compound via Acylation
| Step | Description | Key Electron Movements |
| 1 | Nucleophilic Attack | Lone pair from the hydroxyl oxygen of 3-hydroxyquinoline attacks the carbonyl carbon of the acetylating agent. |
| 2 | Formation of Tetrahedral Intermediate | Pi electrons from the carbonyl group move to the oxygen atom. |
| 3 | Collapse of Intermediate | The tetrahedral intermediate collapses, reforming the carbonyl double bond. |
| 4 | Departure of Leaving Group | The bond to the leaving group (e.g., chloride or acetate) is broken. |
| 5 | Deprotonation | A proton is removed from the formerly hydroxyl oxygen to yield the final product. |
The reaction pathway for the formation of this compound proceeds through high-energy, short-lived transient species. The primary intermediate in the nucleophilic acyl substitution mechanism is a tetrahedral intermediate . This species is characterized by a central carbon atom bonded to four other groups: the quinoline ring via the oxygen atom, the original carbonyl oxygen (now an oxyanion), the methyl group of the acetylating agent, and the leaving group.
Other potential transient species could include protonated forms of the reactants, especially if the reaction is conducted under acidic conditions, or radical intermediates if the reaction proceeds through a different, non-polar mechanism, though the nucleophilic acyl substitution pathway is the most probable for this type of transformation.
Catalysts can significantly influence the rate and selectivity of the formation of this compound by modulating the reaction mechanism.
Base Catalysis: A common strategy for acyl transfer reactions is the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base can deprotonate the 3-hydroxyquinoline, increasing its nucleophilicity and thereby accelerating the initial attack on the acetylating agent. The base can also serve to neutralize the acidic byproduct of the reaction (e.g., HCl from acetyl chloride), driving the equilibrium towards the product.
Acid Catalysis: While less common for acylation with highly reactive agents like acetyl chloride, acid catalysis can be employed, particularly with less reactive acyl donors. An acid catalyst would protonate the carbonyl oxygen of the acetylating agent, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the 3-hydroxyquinoline.
Nucleophilic Catalysis: Certain catalysts, such as 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. In this mechanism, the catalyst first reacts with the acetylating agent to form a highly reactive acylonium intermediate. This intermediate is then more readily attacked by the 3-hydroxyquinoline. This type of catalysis is particularly effective for acylating sterically hindered or less reactive alcohols.
The choice of catalyst can therefore modulate the reaction mechanism by altering the nature and reactivity of the key reactants and intermediates.
Hydrolysis and Ester Cleavage Mechanisms
The ester linkage in this compound is susceptible to hydrolysis, which results in the cleavage of the ester to yield 3-hydroxyquinoline and acetic acid. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The mechanism is essentially the reverse of an acid-catalyzed esterification.
The key steps in the acid-catalyzed hydrolysis are:
Protonation of the carbonyl oxygen: This is a rapid and reversible step.
Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the original 3-hydroxyquinoline moiety. This converts the 3-quinolyloxy group into a better leaving group (3-hydroxyquinoline).
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling 3-hydroxyquinoline.
Deprotonation: The resulting protonated acetic acid is deprotonated by water to regenerate the acid catalyst and form acetic acid.
Table 2: Comparison of Proposed Acid- and Base-Catalyzed Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |
| Key Intermediate | Tetrahedral intermediate (neutral or positively charged) | Tetrahedral intermediate (negatively charged) |
| Role of Catalyst | Increases electrophilicity of the carbonyl carbon | Provides a strong nucleophile |
| Leaving Group | 3-hydroxyquinoline (protonated or neutral) | 3-quinolyloxide anion |
| Final Products | 3-hydroxyquinoline and acetic acid | 3-hydroxyquinoline and acetate ion |
Base-catalyzed hydrolysis, also known as saponification, involves the direct attack of a strong nucleophile, the hydroxide ion, on the carbonyl carbon of the ester. This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a much stronger nucleophile than water.
The mechanism for base-catalyzed hydrolysis proceeds as follows:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of this compound.
Formation of a tetrahedral intermediate: This results in the formation of a negatively charged tetrahedral intermediate.
Elimination of the leaving group: The intermediate collapses, and the 3-quinolyloxide anion is expelled as the leaving group.
Proton transfer: The 3-quinolyloxide anion is a relatively basic species and will readily deprotonate the newly formed acetic acid in a rapid acid-base reaction. This final, irreversible step drives the reaction to completion, yielding 3-hydroxyquinoline and the acetate ion.
Non-Hydrolytic Cleavage Reactions
Beyond simple hydrolysis, the ester linkage in this compound can be cleaved through several non-hydrolytic pathways, including thermal, photochemical, and rearrangement reactions.
Thermal Decomposition: While specific studies on the thermal degradation of this compound are not extensively documented, the thermal behavior of related heterocyclic esters suggests that decomposition is likely to proceed via a radical mechanism at elevated temperatures. The cleavage of the C-O ester bond would be a primary step, leading to the formation of a quinolinyloxy radical and an acetyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction, recombination, or fragmentation, leading to a complex mixture of products. The thermal stability is influenced by the nature of substituents on the quinoline ring, with electron-withdrawing groups generally increasing thermal stability.
Photochemical Cleavage: The absorption of ultraviolet light can induce cleavage of the ester bond in this compound. This process, known as a photo-Fries rearrangement, can proceed through a radical mechanism. Upon photoexcitation, a homolytic cleavage of the ester bond can occur, generating a quinolinyloxy radical and an acyl radical within a solvent cage. These radicals can then recombine at the ortho or para positions of the quinoline ring to yield acetyl-hydroxyquinoline isomers. The efficiency and regioselectivity of the photo-Fries rearrangement are influenced by the solvent and the presence of other functional groups.
Fries Rearrangement: A classic method for the non-hydrolytic cleavage and rearrangement of aryl esters is the Fries rearrangement, which is catalyzed by Lewis acids. In this reaction, the ester group of this compound migrates to the aromatic quinoline core, forming ortho- and para-acetyl-3-hydroxyquinoline. The generally accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the C-O bond, facilitating the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich positions of the quinoline ring, typically positions 2 and 4, followed by deprotonation to restore aromaticity. The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.
| Reaction Type | Reagents/Conditions | Key Intermediates | Major Products |
| Thermal Decomposition | High Temperature | Quinolinyloxy radical, Acetyl radical | Complex mixture of degradation products |
| Photo-Fries Rearrangement | UV light | Quinolinyloxy radical, Acetyl radical | ortho- and para-Acetyl-3-hydroxyquinoline |
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | Acylium ion | ortho- and para-Acetyl-3-hydroxyquinoline |
Electrophilic and Nucleophilic Substitution Mechanisms
Electrophilic Aromatic Substitution on the Quinoline Core
The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the electronic properties of both the quinoline nucleus and the 3-methylcarbonyloxy substituent. The pyridine ring of quinoline is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack preferentially occurs on the benzene (B151609) ring, at positions 5 and 8.
For 3-substituted quinolines, electrophilic attack at the C4 position has also been observed. The regioselectivity of EAS reactions on this compound will be a balance between the inherent reactivity of the quinoline ring positions and the directing influence of the 3-substituent. Computational studies using molecular electron density theory can help predict the regioselectivity in such deactivated systems.
Table of Expected Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Substitution Position(s) | Rationale |
|---|---|---|
| Nitronium ion (NO₂⁺) | 5 and 8 | The benzene ring is more activated than the pyridine ring. |
| Bromonium ion (Br⁺) | 5 and 8 | The benzene ring is the preferred site of attack for halogens. |
Nucleophilic Attack on the Carbonyloxy Group
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate.
A common example of this reactivity is aminolysis, the reaction with an amine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of the 3-quinolinyloxy leaving group to form an amide and 3-hydroxyquinoline. The rate of this reaction is dependent on the nucleophilicity of the amine and the stability of the leaving group. Kinetic investigations of the aminolysis of related ester systems can provide insight into the reaction mechanism and the factors that influence the reaction rate.
General Mechanism of Aminolysis of this compound:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen, or to another amine molecule acting as a base.
Leaving Group Departure: The C-O bond to the quinoline ring breaks, and the 3-quinolinyloxy anion departs as the leaving group.
Product Formation: The carbonyl group is reformed, yielding an amide and the 3-hydroxyquinoline anion, which is subsequently protonated.
Redox Chemistry and Electrochemical Reaction Mechanisms
The quinoline nucleus in this compound can participate in both reduction and oxidation reactions. These transformations can be induced chemically or electrochemically and often involve the formation of radical intermediates.
Reductive Processes and Radical Anion Formation
The electrochemical reduction of quinoline and its derivatives typically involves the transfer of electrons to the pi-system of the heterocyclic ring. This process can lead to the formation of a radical anion. The stability of this radical anion is influenced by the substituents on the quinoline ring. For quinoxaline (B1680401) derivatives, which are structurally related to quinoline, the first reduction is often a reversible one-electron process to form a radical anion.
The reduction potential of the quinoline ring is affected by the electronic nature of its substituents. Electron-withdrawing groups make the ring easier to reduce (less negative reduction potential), while electron-donating groups make it more difficult to reduce. The 3-methylcarbonyloxy group, with its electron-withdrawing character, is expected to facilitate the reduction of the quinoline core compared to unsubstituted quinoline.
Chemical reducing agents can also be employed. For example, the hydrogenation of quinolines can be achieved using various catalysts. The selective hydrogenation of the pyridine ring is often observed, leading to tetrahydroquinoline derivatives.
Table of Estimated Reduction Potentials for Quinoline Derivatives
| Compound | First Reduction Potential (V vs. SCE) | Notes |
|---|---|---|
| Quinoline | -2.1 to -2.3 | Varies with solvent and supporting electrolyte. |
| 3-Nitroquinoline | Approx. -1.0 | The nitro group is strongly electron-withdrawing, facilitating reduction. |
Oxidative Pathways and Electrocatalysis
The oxidation of the quinoline ring is generally more difficult than its reduction due to its electron-deficient nature. However, under certain conditions, oxidative transformations can occur. The anodic oxidation of N-heterocycles can lead to the formation of various products, depending on the reaction conditions and the presence of catalysts.
The oxidation of the quinoline moiety can be facilitated by the presence of electron-donating groups. The 3-methylcarbonyloxy group is generally considered electron-withdrawing, which would make the oxidation of the quinoline ring more challenging. However, oxidation can sometimes be initiated at other sites in the molecule, or the ester group itself could be susceptible to oxidative cleavage under harsh conditions.
Electrocatalysis can play a significant role in the oxidation of quinoline derivatives. The use of specific electrode materials or mediators can lower the overpotential required for oxidation and can direct the selectivity of the reaction. For instance, the electrochemical oxidation of quinine, a complex quinoline alkaloid, can be catalyzed by palladium chloride to yield the N-oxide. This suggests that electrocatalytic methods could be developed for the selective oxidation of this compound, potentially leading to the formation of N-oxides or other oxygenated products.
Theoretical and Computational Studies of 3 Methylcarbonyloxyquinoline
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior, reactivity, and stability of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for this analysis.
Density Functional Theory (DFT) Calculations
DFT calculations would be essential for optimizing the molecular geometry of 3-Methylcarbonyloxyquinoline and determining its ground-state electronic energy. Such studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would yield key energetic and structural parameters, but specific calculations for this compound have not been reported.
Charge Distribution and Electrostatic Potential Maps
Analysis of the charge distribution and the generation of a Molecular Electrostatic Potential (MEP) map are crucial for understanding intermolecular interactions. An MEP map visually represents the electrostatic potential on the electron density surface, with color-coding to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. This would reveal the location of lone pairs and polarized bonds, predicting how this compound might interact with other molecules or biological targets. Specific MEP analyses for this compound are not available.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent environment.
Dynamic Behavior and Rotational Barriers of the Ester Group
The flexibility of this compound is largely determined by the rotation of the methylcarbonyloxy (ester) group relative to the quinoline (B57606) ring. MD simulations or potential energy surface scans could calculate the energy barriers associated with this rotation. This information is vital for understanding the molecule's conformational preferences and how they might influence its properties. Currently, there is no available data on the rotational energy barriers of the ester group in this specific compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction kinetics and selectivity.
A primary synthetic route to this compound is the esterification of 3-hydroxyquinoline (B51751) with an acetylating agent such as acetic anhydride or acetyl chloride. Density Functional Theory (DFT) calculations are commonly employed to model the energetics of such reactions. By calculating the Gibbs free energy (ΔG) of reactants, transition states, intermediates, and products, the thermodynamic feasibility and kinetic barriers of the reaction can be determined.
The acetylation of 3-hydroxyquinoline typically proceeds via a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent. The reaction pathway involves the formation of a tetrahedral intermediate which then collapses to form the final product. Computational analysis allows for the precise calculation of the activation energy (Ea) required to reach the transition state, which is a key determinant of the reaction rate. nih.gov
Table 1: Calculated Energetic Profile for the Acetylation of 3-Hydroxyquinoline
| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Activation Energy (Ea, kcal/mol) |
|---|---|---|---|
| 1 | Reactants (3-Hydroxyquinoline + Acetic Anhydride) | 0.00 | 15.8 |
| 2 | Transition State 1 (TS1) | 15.8 | |
| 3 | Tetrahedral Intermediate | -2.5 | 8.2 |
| 4 | Transition State 2 (TS2) | 5.7 | |
| 5 | Products (this compound + Acetic Acid) | -10.4 | - |
Note: The data presented in this table are hypothetical values derived from typical DFT calculations for analogous esterification reactions and serve for illustrative purposes.
In the synthesis of substituted quinolines, regioselectivity is a critical aspect. beilstein-journals.orgsemanticscholar.org While the esterification of 3-hydroxyquinoline primarily yields the O-acylated product (this compound), there is a possibility of competing C-acylation at electron-rich positions of the quinoline ring (e.g., C4). Computational methods can predict the favored reaction pathway by comparing the activation barriers for O-acylation versus C-acylation. rsc.org
The transition state energies for each potential reaction pathway are calculated. The pathway with the lower activation barrier is predicted to be the kinetically favored one, and therefore corresponds to the major product. beilstein-journals.org Such predictive models are invaluable for designing synthetic routes that maximize the yield of the desired isomer. mit.eduresearchgate.net
Table 2: Comparison of Calculated Activation Barriers for O- vs. C-Acylation
| Reaction Pathway | Position of Attack | Calculated Activation Energy (Ea, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| O-Acylation | 3-OH | 15.8 | Major Product |
| C-Acylation | C4 | 28.5 | Minor/Trace Product |
| C-Acylation | C2 | 32.1 | Minor/Trace Product |
Note: The data presented in this table are hypothetical and illustrative, based on established principles of electrophilic aromatic substitution and acylation reactions.
Computational Prediction of Spectroscopic Properties
Computational chemistry also enables the prediction of various spectroscopic properties, which is crucial for the characterization and identification of newly synthesized compounds. arxiv.orgkarazin.ua
Theoretical calculations can generate simulated spectra that can be compared with experimental data to confirm the structure of this compound. researchgate.netnih.gov
NMR Spectra: ¹H and ¹³C NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. stackexchange.comchemaxon.com These calculations provide valuable information about the electronic environment of each nucleus.
IR Spectra: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. karazin.ua DFT calculations can predict these frequencies, which helps in assigning the experimentally observed absorption bands to specific functional groups, such as the ester carbonyl (C=O) stretch or the C-O bond vibrations. researchgate.netkarazin.ua
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. arxiv.org This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons to higher energy orbitals. karazin.ua
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | 2.45 | -OCOCH₃ |
| Chemical Shift (δ, ppm) | 7.50-8.20 | Aromatic Protons | |
| Chemical Shift (δ, ppm) | 8.95 | H2 (proton at C2) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | 21.2 | -OCOCH₃ |
| Chemical Shift (δ, ppm) | 169.5 | C=O (ester) | |
| IR | Frequency (cm⁻¹) | 1765 | C=O Stretch (ester) |
| Frequency (cm⁻¹) | 1210 | C-O Stretch (ester) | |
| UV-Vis | λmax (nm) | 280 | π → π* transition |
| λmax (nm) | 325 | π → π* transition |
Note: The data in this table are representative values based on computational predictions for similar aromatic ester compounds.
TD-DFT is a cornerstone for investigating the photophysical properties of molecules by providing information about their electronic excited states. rsc.orgrsc.orgohio-state.edu For this compound, TD-DFT calculations can elucidate the nature of its electronic absorption spectrum and predict its potential for fluorescence or other photophysical processes. chemrxiv.orgrsc.org
These calculations yield vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states (S₁, S₂, etc.), and oscillator strengths (f), which are proportional to the intensity of the absorption bands. researchgate.net Analyzing the molecular orbitals involved in these transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the character of the excited state, such as whether it is a π→π* or n→π* transition. nih.gov
Table 4: Calculated Excited State Properties of this compound using TD-DFT
| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₁ | 3.81 | 325 | 0.15 | HOMO → LUMO (π→π) |
| S₂ | 4.43 | 280 | 0.28 | HOMO-1 → LUMO (π→π) |
| S₃ | 4.77 | 260 | 0.02 | HOMO → LUMO+1 (π→π*) |
Note: The data presented are hypothetical values, representative of TD-DFT calculations on quinoline derivatives, illustrating the type of information that can be obtained.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Mass Spectrometry for High-Resolution Structural Elucidation and Mechanistic Insights
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 3-Methylcarbonyloxyquinoline, assessing its purity, and understanding its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically with mass errors below 5 ppm), allowing for the determination of a unique elemental formula. science.govhmdb.canih.gov For this compound (C₁₁H₉NO₂), the expected exact mass of its protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value. This precise mass measurement helps to distinguish it from other isomeric compounds or molecules with the same nominal mass, providing a high degree of confidence in its identification. hmdb.calibretexts.org
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Description | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₉NO₂ + H]⁺ | Protonated Molecule | 188.07060 |
| [C₁₁H₉NO₂ + Na]⁺ | Sodium Adduct | 210.05255 |
| [C₁₁H₉NO₂ + K]⁺ | Potassium Adduct | 226.02649 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for assessing the purity of this compound samples. hmdb.casdsu.edu In a typical GC-MS analysis, the sample is volatilized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. youtube.comhmdb.ca
This method is highly effective for identifying and quantifying volatile impurities, such as residual solvents or unreacted starting materials from its synthesis (e.g., 3-hydroxyquinoline). uncw.eduuncw.edu Each separated component is subsequently ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST). reddit.comchemicalbook.com
Furthermore, GC-MS is invaluable for reaction monitoring. By analyzing aliquots of a reaction mixture over time, the consumption of reactants and the formation of this compound can be tracked, allowing for the optimization of reaction conditions such as temperature and duration. researchgate.net
Table 2: Hypothetical GC-MS Data for Purity Analysis of a this compound Synthesis
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Status |
|---|---|---|---|
| 8.5 | 3-Hydroxyquinoline (B51751) | 145, 117, 90 | Starting Material |
| 12.2 | This compound | 187, 145, 117 | Product |
| 4.1 | Pyridine (B92270) | 79, 52 | Solvent |
Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. researchgate.netceitec.cz In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 187 or its protonated form at m/z 188) is selected in the first stage of mass analysis. univ-lemans.frchemicalbook.com This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller product ions. chemicalbook.com The second stage of mass analysis records the m/z ratios of these product ions.
The fragmentation pattern provides crucial information about the molecule's structure. For this compound, a primary and characteristic fragmentation pathway would involve the neutral loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in a prominent fragment ion corresponding to 3-hydroxyquinoline at m/z 145. This fragment can undergo further dissociation, such as the loss of carbon monoxide (CO, 28 Da), to yield an ion at m/z 117. acs.org Analyzing these pathways allows for detailed structural confirmation and helps in distinguishing it from its isomers. hmdb.ca
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms within this compound.
¹H (Proton) NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group and the seven aromatic protons of the quinoline (B57606) ring system. The methyl protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The aromatic protons would resonate in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being characteristic of the substituted quinoline structure. chemicalbook.comchemicalbook.com
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. pressbooks.pubudel.edu The spectrum of this compound would display 11 distinct signals, corresponding to the nine carbons of the quinoline core, the carbonyl carbon of the ester, and the methyl carbon. The carbonyl carbon is expected to appear significantly downfield (δ 165-175 ppm), while the methyl carbon would be found in the upfield region (δ 20-30 ppm). hmdb.cachemicalbook.com The aromatic carbons would resonate between δ 110-155 ppm. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.8 (d) | ~148 |
| 4 | ~8.1 (d) | ~138 |
| 5 | ~7.8 (d) | ~129 |
| 6 | ~7.5 (t) | ~128 |
| 7 | ~7.6 (t) | ~129 |
| 8 | ~8.0 (d) | ~122 |
| 4a | - | ~128 |
| 8a | - | ~147 |
| 3 | - | ~145 |
| C=O | - | ~169 |
| CH₃ | ~2.4 (s) | ~21 |
(Note: Predicted values are based on typical shifts for quinoline and acetate derivatives and may vary depending on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet.)
While 1D NMR provides primary structural data, 2D NMR experiments are essential for unambiguous signal assignment and detailed structural analysis. researchgate.netresearchgate.netunirioja.es
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity within the benzene (B151609) (H-5 through H-8) and pyridine (H-2 and H-4) portions of the molecule. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.educeitec.cz This is crucial for assigning each proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. science.govmdpi.com This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the methyl protons (at ~2.4 ppm) to the carbonyl carbon (at ~169 ppm) and to C-3 of the quinoline ring. It would also reveal correlations between aromatic protons and various carbons throughout the bicyclic system, which is vital for assigning the quaternary carbons that are not observed in HMQC/HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orguncw.edu While less critical for a rigid aromatic system like this compound, NOESY could confirm spatial proximities, for example, between the H-4 proton and protons on an adjacent substituent if one were present.
Table 4: Summary of Compounds Mentioned
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 3-Acetoxyquinoline, 3-Quinolyl acetate | C₁₁H₉NO₂ |
| 3-Hydroxyquinoline | Quinolin-3-ol | C₉H₇NO |
| Ketene | Ethenone | C₂H₂O |
| Pyridine | Azine, Azabenzene | C₅H₅N |
Dynamic NMR Studies for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of different conformers. In the case of this compound, the rotation around the C(3)-O bond of the ester group can lead to different spatial arrangements of the methylcarbonyloxy moiety relative to the quinoline ring.
While specific experimental dynamic NMR studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential conformational behavior. By monitoring NMR spectra at variable temperatures, researchers can identify changes in peak shape, coalescence of signals, and variations in coupling constants that are indicative of conformational exchange processes. For flexible molecules, techniques such as the analysis of Residual Dipolar Couplings (RDCs) in orienting media can provide valuable constraints for conformational analysis. Furthermore, Nuclear Overhauser Effect (NOE) data can offer insights into through-space proximities between protons, helping to elucidate the predominant conformation or the average of exchanging conformers. Computational modeling, in conjunction with experimental NMR data, can further refine the understanding of the conformational landscape of this compound.
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of these bands allows for the confirmation of the molecular structure.
Key expected vibrational modes for this compound include:
C=O Stretching: A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester functionality. This is one of the most intense and readily identifiable peaks in the IR spectrum.
C-O Stretching: The ester group will also display C-O stretching vibrations. The asymmetric C-O-C stretch is typically observed in the 1250-1150 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber.
Aromatic C=C and C=N Stretching: The quinoline ring will give rise to multiple bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic system.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The methyl group's C-H stretching vibrations will be observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.
C-H Bending: Aromatic C-H out-of-plane bending vibrations are characteristic of the substitution pattern and typically appear in the 900-650 cm⁻¹ region, providing structural information about the quinoline ring.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (C-O) | Asymmetric Stretching | 1250 - 1150 | Strong |
| Quinoline Ring (C=C, C=N) | Stretching | 1600 - 1450 | Medium to Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Alkyl C-H (Methyl) | Stretching | 2950 - 2850 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 650 | Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FTIR, as it is based on the scattering of light rather than absorption. Vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be particularly useful for observing:
Quinoline Ring Vibrations: The aromatic ring breathing modes of the quinoline system are typically strong and well-defined in the Raman spectrum, appearing in the 1000-1650 cm⁻¹ region. The protonation at the nitrogen atom can cause significant changes in the Raman bands in the wavenumber region between 1500 cm⁻¹ and 1650 cm⁻¹. researchgate.net
C-C Stretching: The C-C stretching vibrations within the quinoline ring and from the ester group would also be observable.
The combination of FTIR and Raman spectroscopy allows for a more complete vibrational assignment and a deeper understanding of the molecular structure of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Visible Spectroscopy for Chromophore Characterization
The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions within the quinoline chromophore. Quinoline itself exhibits characteristic absorption bands in the ultraviolet region. The introduction of the methylcarbonyloxy group at the 3-position is expected to cause a slight shift in the absorption maxima (λmax) compared to the parent quinoline molecule due to its electronic effects on the aromatic system.
Typically, quinoline derivatives show absorption bands corresponding to π → π* transitions. nih.gov For this compound, these transitions are likely to result in absorption maxima in the range of 250-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Expected UV-Visible Absorption Data for this compound
| Solvent | Expected λmax (nm) | Transition Type |
|---|---|---|
| Non-polar (e.g., Hexane) | ~270, ~310 | π → π |
| Polar (e.g., Ethanol) | ~275, ~315 | π → π |
Fluorescence and Phosphorescence Spectroscopy (Photophysical Properties)
Many quinoline derivatives are known to be fluorescent, and some also exhibit phosphorescence. The photophysical properties of this compound, including its ability to emit light after absorption of photons, are of significant interest in various research applications.
Fluorescence: Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters that characterize the fluorescence behavior. For quinoline derivatives, quantum yields can vary significantly depending on the substituents and the solvent. nih.gov
Phosphorescence: In addition to fluorescence, which involves a transition between states of the same spin multiplicity (singlet-singlet), this compound might also undergo intersystem crossing to a triplet excited state. The subsequent radiative decay from the triplet state to the singlet ground state is known as phosphorescence. Phosphorescence occurs at longer wavelengths and has a much longer lifetime (from microseconds to seconds) compared to fluorescence. The observation of phosphorescence is often more favorable at low temperatures and in rigid matrices to minimize non-radiative decay processes.
Anticipated Photophysical Properties of this compound
| Property | Anticipated Characteristics |
|---|---|
| Fluorescence Emission Maximum (λem) | Expected in the blue to green region of the spectrum, dependent on solvent. |
| Fluorescence Quantum Yield (ΦF) | Variable, influenced by solvent and molecular rigidity. |
| Fluorescence Lifetime (τF) | Typically in the nanosecond range. |
| Phosphorescence Emission Maximum | Longer wavelength than fluorescence, likely in the green to yellow region. |
| Phosphorescence Lifetime | Microseconds to seconds, observable under specific conditions (e.g., low temperature). |
The detailed characterization of these photophysical properties is crucial for evaluating the potential of this compound in applications such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Quantum Yield Determinations and Lifetime Measurements
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. These parameters are crucial for understanding the photophysical behavior of a compound and its suitability for applications in areas like sensing, imaging, and optoelectronics.
For quinoline derivatives, these properties are highly dependent on the nature and position of substituents on the heterocyclic ring system. For instance, studies on various substituted quinolines have shown quantum yields ranging from less than 0.1 to over 0.7. nih.govnih.gov The lifetime of the excited state for fluorescent quinolines is typically in the nanosecond range. nih.gov Measurement is commonly performed using techniques like Time-Correlated Single Photon Counting (TCSPC), which reconstructs the fluorescence decay profile following pulsed excitation.
No specific experimental data for the quantum yield or fluorescence lifetime of this compound is available in the provided search results.
Solvatochromism and Environmental Sensing Studies
Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the molecule's ground and excited states. A pronounced solvatochromic shift often indicates a significant change in the dipole moment of the molecule upon photoexcitation, which is characteristic of an intramolecular charge transfer (ICT) state.
Many quinoline derivatives are known to exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases. nih.govscielo.br This sensitivity to the local environment makes such compounds potential candidates for use as environmental sensors or probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices.
Specific studies detailing the solvatochromic behavior of this compound, including spectral shifts in a range of solvents, were not found in the search results.
Electrochemical Methodologies for Redox Behavior and Electron Transfer
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced, revealing the potentials at which the analyte is oxidized and reduced. The peak anodic (Epa) and cathodic (Epc) potentials provide information about the thermodynamics and kinetics of the electron transfer process.
The electrochemical behavior of the quinoline core can be readily studied with CV. Research on various quinoline derivatives shows that they undergo both oxidation and reduction processes, with the specific potentials being strongly influenced by the electronic nature of their substituents (electron-donating or electron-withdrawing). researchgate.netnih.gov For many derivatives, the redox processes can be complex and may involve multiple electron transfer steps. researchgate.net
A cyclic voltammogram and specific redox potential values for this compound are not available in the searched literature.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing interfacial processes at the electrode-electrolyte boundary. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS can probe phenomena such as charge transfer resistance, double-layer capacitance, and diffusion processes. The data is often visualized in Nyquist or Bode plots and modeled using equivalent electrical circuits to extract quantitative parameters.
While EIS is widely used to study corrosion, batteries, and modified electrode surfaces, its application to study a specific dissolved molecule like this compound would typically involve its interaction with an electrode surface, for example, through adsorption or film formation. Studies have used EIS to characterize glassy carbon electrodes modified with films of quinoline-related compounds, revealing changes in the interfacial electron transfer resistance upon modification. bilkent.edu.tr
No EIS studies specifically investigating the interfacial behavior of this compound were identified.
Controlled Potential Coulometry for Stoichiometric Analysis
Controlled Potential Coulometry is an analytical method used to determine the total quantity of a substance by measuring the total charge (in coulombs) required to completely electrolyze it at a constant electrode potential. According to Faraday's law, the total charge (Q) is directly proportional to the number of moles of the analyte and, crucially, the number of electrons (n) transferred per molecule in the redox reaction. This makes it an excellent method for determining the stoichiometry of an electrochemical reaction.
This technique is often used in conjunction with cyclic voltammetry. After CV identifies a specific oxidation or reduction potential, a bulk electrolysis can be carried out at that potential. By integrating the current over time until the reaction is complete, the value of 'n' can be calculated.
No research employing controlled potential coulometry to determine the number of electrons involved in the redox reactions of this compound was found in the search results.
Structure Reactivity and Structure Property Relationships of 3 Methylcarbonyloxyquinoline
Principles of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) represent a computational and statistical methodology aimed at creating a predictive mathematical model that links the chemical structure of a compound to its reactivity. researchgate.netchemrxiv.org The fundamental principle of QSRR is that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. nih.gov Therefore, variations in reactivity within a series of related compounds, such as substituted quinolines, can be quantitatively correlated with changes in structural or property-based parameters, known as molecular descriptors. researchgate.netchemrxiv.org
The process involves a series of steps, beginning with the selection of a dataset of compounds with known reactivity data. For a compound like 3-Methylcarbonyloxyquinoline, this would involve studying a series of quinoline (B57606) derivatives with varying substituents. The next phase is the generation of molecular descriptors that numerically represent the structural features of these molecules. Finally, a statistical model is constructed to establish a mathematical equation that links these descriptors to the observed reactivity. chemrxiv.org These models are valuable for predicting the reactivity of new or untested compounds, thereby guiding synthesis planning and mechanistic studies without the need for exhaustive experimental work. researchgate.netchemrxiv.org
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The generation of these descriptors is a critical step in building a robust QSRR model. nih.gov For this compound, descriptors would be calculated to quantify its electronic, steric, and hydrophobic characteristics, among others. These descriptors can be broadly categorized:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of substituents, and quantum chemical parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
Steric Descriptors: These describe the size and shape of the molecule or its substituents. Taft steric parameters (Es) and molar refractivity (MR) are common examples. They are crucial for modeling reactions where the bulkiness of a group, such as the methylcarbonyloxy group, may hinder the approach of a reactant. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Kier & Hall molecular connectivity indices.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory), these provide highly detailed information, including atomic charges, bond orders, dipole moments, and molecular orbital energies. researchgate.net
The table below provides examples of molecular descriptors that would be relevant in a QSRR study of quinoline derivatives.
Table 1: Examples of Molecular Descriptors for QSRR Studies
| Descriptor Type | Example | Information Encoded |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent. |
| HOMO/LUMO Energies | Electron-donating and accepting capabilities; reactivity towards electrophiles/nucleophiles. researchgate.net | |
| Steric | Taft Steric Parameter (Es) | Bulkiness of a substituent near a reaction center. |
| Molar Refractivity (MR) | Molecular volume and polarizability. | |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity of the molecule. |
| Quantum Chemical | Mulliken Atomic Charges | Electron distribution and partial charges on atoms. researchgate.net |
Statistical Modeling of Reactivity
Once a set of molecular descriptors has been generated for a series of compounds, statistical methods are employed to build the QSRR model. The goal is to find the best mathematical function that relates the descriptors (independent variables) to the observed reactivity (dependent variable), such as a reaction rate constant (k) or equilibrium constant (K).
Commonly used statistical techniques include:
Multiple Linear Regression (MLR): This method is used to create a linear equation that describes the relationship between two or more descriptors and the reactivity parameter. The quality of the model is assessed using statistical metrics like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which assesses its predictive power. nih.gov
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. It reduces the descriptor variables to a smaller number of orthogonal "latent variables" that capture the most important information for predicting reactivity.
Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly used. These methods can capture complex, non-linear relationships between structure and reactivity that may be missed by linear models.
A hypothetical linear QSRR model for a reaction involving this compound and its analogs might take the form:
log(k) = c₀ + c₁σ + c₂Es + c₃LogP
Where k is the reaction rate, σ represents electronic effects, Es represents steric effects, LogP represents hydrophobicity, and c₀, c₁, c₂, and c₃ are coefficients determined by the statistical regression.
Influence of Substituents and Structural Modifications on Chemical Reactivity
The reactivity of the quinoline ring system is highly dependent on the nature and position of its substituents. nih.gov In this compound, the ester group at the 3-position significantly modifies the electron distribution and steric environment of the heterocyclic ring, thereby influencing its chemical behavior. acs.org
Electronic Effects of Ester Group on Quinoline Reactivity
The methylcarbonyloxy group (-OC(O)CH₃) attached at the C3 position of the quinoline ring exerts a significant electronic influence. This group acts primarily as an electron-withdrawing group through resonance and inductive effects.
Inductive Effect (-I): The oxygen atoms in the ester group are highly electronegative, pulling electron density away from the quinoline ring through the sigma bonds.
Resonance Effect (-M): The lone pair on the phenolic oxygen can be delocalized into the carbonyl group, which in turn withdraws electron density from the quinoline ring system.
This net electron withdrawal deactivates the quinoline ring, particularly the pyridine (B92270) part, towards electrophilic attack. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the benzene (B151609) ring of quinoline are expected to be slower compared to unsubstituted quinoline. acs.org Conversely, the electron-deficient nature of the pyridine ring is enhanced, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, although the C3 substituent itself can influence this. iust.ac.ir Studies on other quinoline derivatives have shown that electron-withdrawing groups can decrease the rate of certain catalytic reactions, such as C-H arylation. acs.org
Table 2: Predicted Electronic Effects of the 3-Methylcarbonyloxy Group on Quinoline Reactivity
| Reaction Type | Position | Predicted Effect | Rationale |
| Electrophilic Attack | Benzene Ring (C5-C8) | Deactivation (Slower Rate) | The ester group withdraws electron density from the entire ring system. acs.org |
| Nucleophilic Attack | Pyridine Ring (C2, C4) | Activation (Faster Rate) | The ester group increases the electron deficiency (electrophilicity) of the pyridine ring. iust.ac.ir |
| Acidity of C-H bonds | Pyridine Ring | Increased Acidity | Electron withdrawal stabilizes the conjugate base formed upon deprotonation. |
Steric Hindrance and Conformational Effects
Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction. youtube.com The substituent at the C3 position of this compound can physically block or slow down reactions at the adjacent C2 and C4 positions. rsc.org The size and conformation of the methylcarbonyloxy group are critical in determining the extent of this steric effect.
The ester group is not linear and can adopt different conformations by rotation around the C3-O bond. These conformational preferences can influence the accessibility of neighboring sites. For reactions requiring the approach of a bulky reagent, the steric clash with the C3-substituent can force the reaction to occur at a less hindered site or prevent it altogether. nih.govnih.gov For example, in nucleophilic additions to the C2 or C4 positions, the incoming nucleophile must approach in a trajectory that avoids the C3-ester group. This steric demand could lead to lower reaction rates or altered regioselectivity compared to a smaller substituent like hydrogen or a halogen at the C3 position. nih.gov
Theoretical Approaches to Structure-Property Correlations
Theoretical and computational chemistry provide powerful tools for understanding the relationship between the molecular structure of a compound like this compound and its properties without performing laboratory experiments. acs.org Methods like Density Functional Theory (DFT) are widely used to calculate a variety of molecular properties that correlate with chemical reactivity and other characteristics. researchgate.netresearchgate.net
By solving the Schrödinger equation with approximations, DFT can be used to determine the optimized three-dimensional geometry of the molecule and calculate numerous electronic properties. researchgate.net A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. In an MEP map, electron-rich regions (prone to electrophilic attack) are typically colored red, while electron-poor regions (prone to nucleophilic attack) are colored blue. For this compound, the area around the quinoline nitrogen would be expected to be electron-rich, while the carbonyl carbon of the ester and the C2/C4 positions of the ring would be electron-poor.
Furthermore, DFT calculations provide access to frontier molecular orbital (FMO) energies—the HOMO and LUMO. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net These theoretical descriptors can be effectively used in QSRR models to predict reactivity. acs.org
Table 3: Theoretical Parameters Derivable from DFT Calculations for this compound
| Theoretical Parameter | Significance |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| HOMO Energy | Correlates with the ionization potential and susceptibility to electrophilic attack. researchgate.net |
| LUMO Energy | Correlates with the electron affinity and susceptibility to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and polarizability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic reactions. researchgate.net |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, predicting sites of interaction. researchgate.net |
Correlation of Electronic Parameters with Reaction Rates
The reactivity of quinoline derivatives is significantly influenced by the electronic properties of their substituents. The introduction of a methylcarbonyloxy group at the 3-position of the quinoline ring is expected to modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to nucleophilic or electrophilic attack and influencing the rates of various reactions.
General studies on the reaction kinetics of substituted quinolines indicate that the nature of the substituent plays a crucial role. For instance, in nucleophilic substitution reactions involving p-substituted benzoylchlorides, the reaction rates with quinolines were observed to increase with the introduction of electron-accepting substituents on the benzoyl chloride. researchgate.net This suggests that the electronic character of the reactants is a key determinant of the reaction kinetics.
Kinetic studies on the degradation of quinoline-based herbicides by radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) have shown that the reaction rates are pH-dependent, which alters the protonation state and thus the electronic distribution of the quinoline ring. nih.govresearchgate.net For this compound, changes in pH could lead to hydrolysis of the ester group, which would dramatically alter the electronic parameters and subsequent reaction rates.
The following table summarizes the expected qualitative effects of the 3-methylcarbonyloxy substituent on the reaction rates of the quinoline nucleus based on general principles of physical organic chemistry and findings for related quinoline derivatives.
| Reaction Type | Expected Effect of 3-Methylcarbonyloxy Group | Rationale |
| Electrophilic Aromatic Substitution | Decrease in rate | The electron-withdrawing inductive effect of the carbonyl group deactivates the aromatic ring towards electrophilic attack. |
| Nucleophilic Aromatic Substitution | Increase in rate (at specific positions) | The electron-withdrawing nature of the substituent can stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction. |
| Radical Reactions | pH-dependent and site-specific | The electronic distribution, influenced by the ester group and protonation state of the nitrogen, will direct the attack of radical species. nih.govresearchgate.net |
| Oxidation | May be influenced by the ester group | The overall electron density of the quinoline ring system will affect its susceptibility to oxidation. |
Relationship between Molecular Topology and Photophysical Characteristics
The photophysical properties of quinoline and its derivatives are intrinsically linked to their molecular structure. scielo.br These compounds are known for their fluorescence, and their absorption and emission characteristics can be fine-tuned by altering the substituents on the quinoline core. scielo.brnazmulhosen.xyz The introduction of a methylcarbonyloxy group at the 3-position is anticipated to influence the photophysical behavior of the quinoline scaffold.
Quinoline itself exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions. scielo.br The position, intensity, and nature of these bands in this compound will be modulated by the electronic effects of the substituent. The ester group may cause a shift in the absorption and emission maxima (solvatochromism) depending on the polarity of the solvent. rsc.org Specifically, in polar solvents, a red shift (bathochromic shift) in the π-π* transition is often observed for quinoline derivatives. scielo.br
The fluorescence properties of quinolines are also sensitive to their molecular environment and structure. researchgate.net The quantum yield and lifetime of the excited state can be affected by the nature of the substituent. For instance, electron-withdrawing groups can sometimes lead to fluorescence quenching. rsc.org The photophysical properties of a molecule are also influenced by its ability to undergo intramolecular charge transfer (ICT), which can be promoted by donor-acceptor functionalities within the molecule. rsc.org
The following table outlines the expected photophysical properties of this compound based on studies of related quinoline derivatives.
| Photophysical Property | Expected Characteristics for this compound | Rationale |
| Absorption (λmax) | UV region, with potential shifts based on solvent polarity. | The core quinoline structure absorbs in the UV. The substituent and solvent can perturb the energy levels of the molecular orbitals. scielo.brrsc.org |
| Emission (λem) | Likely to exhibit fluorescence in the UV-visible region. | Quinoline derivatives are generally fluorescent. scielo.br |
| Stokes Shift | A measurable difference between absorption and emission maxima is expected. | This is a common feature for fluorescent molecules, arising from relaxation of the excited state. nih.gov |
| Quantum Yield (ΦF) | Variable, potentially influenced by the ester group and solvent. | The efficiency of the fluorescence process can be sensitive to electronic and environmental factors. rsc.org |
| Solvatochromism | Expected to show positive solvatochromism. | The polarity of the solvent is known to affect the fluorescence properties of quinolines. scielo.brrsc.org |
Detailed computational studies, such as Density Functional Theory (DFT), are often employed to predict and understand the electronic structure and photophysical properties of quinoline derivatives. nih.gov Such calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in determining the absorption and emission characteristics. nih.gov
Applications of 3 Methylcarbonyloxyquinoline in Chemical Synthesis and Materials Science Research
Role as a Synthetic Intermediate or Building Block in Organic Transformations
There is currently no available scientific literature detailing the use of 3-Methylcarbonyloxyquinoline as a precursor for other quinoline (B57606) derivatives. Standard organic chemistry principles would suggest that the methylcarbonyloxy group at the 3-position could potentially be hydrolyzed to a hydroxyl group, which is a common functional handle for further transformations on the quinoline core. However, no specific examples or methodologies for such conversions involving this compound have been reported.
Similarly, its incorporation into cascade reactions or multistep syntheses is not documented. Cascade reactions, which involve a series of intramolecular transformations, and multistep syntheses often rely on well-established and reactive building blocks. The absence of this compound in this context suggests it has not been explored or has not been found to be a particularly advantageous component for such complex synthetic strategies.
Function in Ligand Design for Catalysis and Coordination Chemistry
The potential for this compound to act as a ligand in the development of new metal-organic catalysts is entirely speculative at this time. The quinoline nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal centers. However, the electronic and steric influence of the 3-methylcarbonyloxy substituent on the coordinating ability of the nitrogen atom is unknown.
No studies have been published that investigate the chelation and coordination properties of this compound with any metal centers. Consequently, there is no data on the stability, structure, or catalytic activity of any potential metal complexes.
Exploration in Advanced Materials and Optoelectronic Research
The exploration of quinoline derivatives in advanced materials and optoelectronics is an active area of research, with some compounds exhibiting interesting photophysical properties. However, this compound has not been a subject of these investigations. There is no information regarding its solid-state properties, thermal stability, or any potential for use in applications such as organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.
Luminescent Organic Materials and Dyes
The quinoline scaffold is a fundamental component in the design of various luminescent materials and dyes. While direct studies on the luminescent properties of this compound are not extensively detailed in the provided research, the characteristics of analogous quinoline derivatives offer significant insights. Quinoline-based compounds are known for their fluorescence properties, which can be tuned by the introduction of different functional groups. For instance, the introduction of an electron-donating group to a quinoline derivative can enhance the luminescence intensity of its corresponding complexes. nih.gov Conversely, the addition of an electron-withdrawing group may have the opposite effect. nih.gov
Derivatives of 3-styrylbenzo[f]quinoline, for example, exhibit luminescence in the 380-480 nm range with quantum yields reaching up to 0.74. researchgate.net The photophysical properties of these materials are a current area of research, with a focus on developing high-performance luminescent materials for applications in sensing, bioimaging, and optoelectronics. mdpi.com The structural design and control over the optical properties are key to advancing their use in various fields. mdpi.com Research into novel 8-hydroxyquinoline (B1678124) derivatives and their Eu(III) complexes has shown that these materials can have favorable luminescence properties and high fluorescence quantum yields, making them promising candidates for new luminescent materials. nih.gov
The following table summarizes the luminescent properties of some quinoline derivatives, which can serve as a reference for the potential characteristics of this compound.
| Compound Family | Emission Range (nm) | Quantum Yield (Φ) | Key Findings |
| 3-Styrylbenzo[f]quinoline Derivatives | 380-480 | Up to 0.74 | Luminescence and reversible photoisomerization observed. researchgate.net |
| 8-Hydroxyquinoline-Eu(III) Complexes | Not Specified | Up to 0.628 | Electron-donating groups enhance luminescence. nih.gov |
| Polyphenylquinolines | Not Specified | Not Specified | Exhibit absorption and luminescence spectra suitable for study by luminescence kinetic spectroscopy. researchgate.net |
Components in Organic Light-Emitting Diodes (OLEDs) Research
Organic Light-Emitting Diodes (OLEDs) represent a significant application for fluorescent and phosphorescent organic materials. The core of an OLED is an organic emissive layer that converts electrical energy into light. ossila.com The color of the emitted light is dependent on the molecular structure of the organic materials within this layer. ossila.com While specific research on this compound in OLEDs is not detailed, the broader class of carbazole-based and other heterocyclic compounds has been extensively studied for this purpose. nih.gov
These materials are valued for their charge carrier injection and transfer characteristics, electroluminescence, and thermal stability. nih.gov The development of OLED technology involves different generations of emitters, including fluorescent, phosphorescent, and thermally-activated delayed fluorescence (TADF) materials. ossila.com TADF materials, for instance, can theoretically achieve 100% internal quantum efficiency by utilizing both singlet and triplet excitons. ossila.com
Carbazole derivatives, which share structural similarities with quinolines in being nitrogen-containing aromatic heterocycles, are widely used in OLEDs as charge-transporting layers, fluorescent and phosphorescent emitters, and host materials. nih.gov The ease of modifying their chemical structure allows for the fine-tuning of their electronic and chemical properties to suit specific OLED applications. nih.gov This suggests that derivatives of quinoline, such as this compound, could potentially be functionalized to serve similar roles in OLED devices.
Investigations in Corrosion Science as a Chemical Inhibitor
Adsorption Mechanisms on Metal Surfaces (Chemical Perspective)
Key aspects of the adsorption mechanism include:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal surface. The vacant d-orbitals of the metal act as an electron acceptor (Lewis acid), while the electron-donating inhibitor (Lewis base) provides electrons. researchgate.net
The adsorption behavior of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, has been shown to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com The strength and mode of adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The presence of electron-donating or withdrawing groups on the quinoline ring can significantly affect the electron density of the molecule, thereby influencing its interaction with the metal surface.
Electrochemical Inhibition Studies (Chemical Aspects)
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the inhibition mechanism and efficiency.
Potentiodynamic Polarization (PDP): PDP studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many quinoxaline and quinoline derivatives, a mixed-type behavior is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions simultaneously. researchgate.netmdpi.com The addition of these inhibitors typically leads to a decrease in the corrosion current density (icorr). mdpi.com
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. The formation of a protective inhibitor film leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.net An increase in Rct signifies a slowing down of the corrosion rate, while a decrease in Cdl is often attributed to the replacement of water molecules at the metal surface by the inhibitor molecules.
The table below presents a summary of findings from electrochemical studies on related heterocyclic compounds, which can be extrapolated to understand the potential behavior of this compound as a corrosion inhibitor.
| Inhibitor Type | Technique | Key Findings | Inhibition Efficiency (%) |
| Quinoxaline Derivatives | PDP, EIS | Mixed-type inhibitors; increase in polarization resistance. mdpi.com | Up to 96% at 5 x 10-3 mol/L. mdpi.com |
| 3-Methyl-1-propargylquinoxalin-2(1H)-one | PDP, EIS | Mixed-type inhibitor; adsorption follows Langmuir isotherm. researchgate.net | Increases with concentration. researchgate.net |
| 3,7-Dimethylquinoxalin-2-(1H)-one | PDP, EIS | Mixed-type inhibitor; spontaneous adsorption. researchgate.net | Increases with concentration. researchgate.net |
| 8-Hydroxyquinoline Derivatives | PDP | Mixed-type inhibitors. researchgate.net | Up to 94.7% at 10-3 M. researchgate.net |
These studies collectively suggest that quinoline-based compounds, and by extension this compound, are promising candidates for corrosion inhibition due to their ability to adsorb onto metal surfaces and impede the electrochemical reactions responsible for corrosion. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms in 3 Methylcarbonyloxyquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions, which can sometimes involve harsh conditions, long reaction times, and the generation of significant waste. iipseries.orgacs.orgrsc.org The future of 3-Methylcarbonyloxyquinoline synthesis lies in the adoption of greener, more efficient, and scalable technologies that align with the principles of sustainable chemistry. rsc.orgnih.gov
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. researchgate.net By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netmdpi.com This enhanced control often leads to higher yields, improved safety, and reduced reaction times. vapourtec.com
For the synthesis of this compound and its analogues, flow chemistry offers several potential advantages. A continuous photochemical process has been successfully used to generate various substituted quinolines with throughputs exceeding one gram per hour. vapourtec.comresearchgate.net Similarly, a modified Doebner–von Miller reaction has been adapted to a flow reactor, providing a rapid and green route to quinoline derivatives in good to excellent yields. nih.gov Adopting such a system for this compound could significantly streamline its production, making it more amenable to industrial-scale synthesis. bohrium.com The ability to "telescope" multiple reaction steps without isolating intermediates further enhances efficiency, minimizing waste and operational complexity. researchgate.netuc.pt
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Quinoline Derivative
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days rsc.org | Minutes to a few hours researchgate.netvapourtec.com |
| Temperature Control | Prone to hotspots/gradients | Precise and uniform heating/cooling researchgate.net |
| Scalability | Challenging, requires re-optimization | Straightforward, by running longer researchgate.net |
| Safety | Risk with large volumes of reagents | Minimized volumes, enhanced containment mdpi.com |
| Yield & Purity | Variable | Often higher and more consistent nih.gov |
| Throughput | Limited by vessel size | High (e.g., >1 g/hour ) vapourtec.com |
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light energy to drive chemical transformations under mild conditions. acs.orgyoutube.com These methods often avoid the need for high temperatures or harsh reagents, proceeding via radical intermediates. researchgate.net For quinoline synthesis, photoredox catalysis has been employed in cascade annulation reactions and oxidative cyclizations to construct the quinoline scaffold. mdpi.com For instance, metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine has been reported for efficient quinoline synthesis. mdpi.com
Applying these techniques to this compound could open new synthetic routes. For example, photoredox-mediated C-H functionalization could allow for the direct introduction of substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. acs.org Similarly, electrocatalysis offers a complementary approach, using electrical potential to drive redox reactions. Both photoredox and electrocatalytic methods align with green chemistry principles by reducing reliance on stoichiometric chemical oxidants and reductants.
Advanced Mechanistic Insights through In Situ and Time-Resolved Spectroscopy
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Traditional analytical methods often provide only a snapshot of the initial and final states of a reaction. In contrast, in situ and time-resolved spectroscopic techniques allow chemists to observe reactive intermediates and transition states directly as they form and decay.
For reactions involving this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to investigate reaction mechanisms, as has been done for the synthesis of quinolines from aniline (B41778) and propanol. rsc.orgrsc.orgresearchgate.net This technique can identify key intermediates, such as the proposed N-phenylpropan-1-imine in certain quinoline syntheses, and elucidate the roles of different catalyst sites (e.g., Lewis vs. Brønsted acids). rsc.orgrsc.org
Furthermore, time-resolved spectroscopy, including femtosecond and nanosecond transient absorption techniques, can provide unparalleled insight into photochemical processes. nih.gov Studies on other quinoline and isoquinoline derivatives have used these methods to characterize excited states and track the dynamics of bond cleavage and formation on picosecond timescales. nih.govacs.org Applying these advanced spectroscopic tools to the synthesis or reactions of this compound would enable a detailed mapping of the reaction energy landscape, facilitating the rational design of more efficient catalytic systems.
Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
Table 2: Illustrative Application of AI in Predicting Properties of Hypothetical Quinoline Derivatives
| Compound ID | Structure Modification | Predicted Solubility (logS) | Predicted Activity (pIC50) | AI Model Confidence |
| 3-MCQ-001 | Parent (this compound) | -3.5 | 6.2 | 95% |
| 3-MCQ-002 | Add 6-Fluoro group | -3.7 | 6.8 | 92% |
| 3-MCQ-003 | Add 7-Amino group | -3.1 | 7.1 | 89% |
| 3-MCQ-004 | Replace Methyl with Ethyl | -3.8 | 6.1 | 94% |
| 3-MCQ-005 | Add 4-Hydroxy group | -2.9 | 6.5 | 91% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Exploration of Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of ordered, functional assemblies. The quinoline scaffold, with its aromatic system and nitrogen heteroatom, is capable of engaging in various non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination.
Future research could explore the ability of this compound and its derivatives to act as building blocks for supramolecular structures. For instance, the design of hybrid molecules incorporating the this compound core with other functional units, such as indole, has been shown to influence aggregation properties in other systems. mdpi.com By systematically modifying the structure of this compound, it may be possible to program its self-assembly into specific architectures like gels, liquid crystals, or nanoparticles. These materials could find applications in areas ranging from organic electronics to drug delivery. Investigating the interactions of this compound with metal ions or biological macromolecules could also reveal new possibilities for its use as a sensor or therapeutic agent.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Methylcarbonyloxyquinoline, and how are reaction conditions optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., anthranilic acid derivatives) under acidic or basic conditions. Key parameters include temperature control (e.g., 60–100°C), pH adjustment, and reaction time (6–24 hours). Optimization involves iterative testing of these variables using techniques like thin-layer chromatography (TLC) to monitor progress . Purification via recrystallization or column chromatography ensures high yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions on the quinoline ring, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects functional groups like carbonyls. For example, a carbonyl peak near 1700 cm⁻¹ confirms the ester group .
Q. What are the typical biological targets for quinoline derivatives like this compound, and how are these interactions assayed?
- Methodological Answer : Targets include enzymes (e.g., kinases, topoisomerases) and receptors (e.g., G-protein-coupled receptors). Assays involve fluorescence polarization for binding affinity, enzyme-linked immunosorbent assays (ELISA) for inhibition kinetics, and cell viability assays (e.g., MTT) for cytotoxicity profiling .
Q. How do substituent positions on the quinoline ring affect the reactivity of this compound in substitution reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy at position 7) activate the ring for electrophilic substitution, while electron-withdrawing groups (e.g., carbonyloxy at position 3) direct reactions to specific sites. Steric effects from methyl groups can hinder nucleophilic attack, requiring tailored reagents (e.g., bulky bases) .
Advanced Research Questions
Q. How do competing reaction pathways in the synthesis of this compound influence product distribution, and what analytical methods are used to resolve this?
- Methodological Answer : Competing pathways (e.g., oxidation vs. substitution) are identified using high-performance liquid chromatography (HPLC) to separate intermediates. Kinetic studies with time-resolved NMR or gas chromatography-mass spectrometry (GC-MS) quantify pathway dominance. Density Functional Theory (DFT) simulations predict thermodynamic favorability .
Q. How can molecular docking studies predict the biological interactions of this compound with enzymatic targets?
- Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding by optimizing hydrogen bonding, hydrophobic interactions, and steric complementarity. Free energy calculations (e.g., MM-GBSA) validate binding affinities, while mutagenesis studies corroborate predicted interaction sites .
Q. What strategies are employed to address discrepancies in reported activity data for this compound across different studies?
- Methodological Answer : Discrepancies are resolved by standardizing assay conditions (e.g., buffer pH, incubation time) and validating results with orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Meta-analyses of literature data identify confounding variables (e.g., impurity levels) .
Q. In kinetic studies of this compound degradation, how are reaction intermediates identified and quantified?
- Methodological Answer : Intermediates are trapped using quenching agents (e.g., liquid nitrogen) and characterized via LC-MS/MS. Isotopic labeling (e.g., ¹⁸O) tracks oxygen incorporation in oxidation products. Rate constants are derived from pseudo-first-order kinetics under controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
